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Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the ATM

inhibitor AZD1390. This guide focuses on the specific challenges and potential discrepancies

that may be encountered when translating promising preclinical data into the design and

interpretation of clinical trials.

Frequently Asked Questions (FAQs)
Q1: We are not observing the same degree of radiosensitization in our p53 wild-type glioma

cell lines as reported in some preclinical studies. What could be the reason?

A1: This is a key observation. Preclinical data suggests that glioma cells with a mutant p53

status are generally more effectively radiosensitized by AZD1390 than their p53 wild-type

counterparts.[1][2] If your in vitro results in p53 wild-type cells are not as robust, consider the

following:

p53 Status Verification: Ensure the p53 status of your cell lines is accurately characterized.

Alternative Pathways: In p53 wild-type cells, alternative DNA damage response (DDR) and

cell cycle checkpoint pathways may be more active, partially compensating for ATM

inhibition. Investigating the activity of pathways regulated by ATR and other kinases may be

insightful.
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Experimental Conditions: The degree of radiosensitization can be influenced by factors such

as the radiation dose and fractionation schedule, drug concentration, and the specific

endpoints being measured (e.g., clonogenic survival, apoptosis).

Q2: Our team is designing a clinical trial for AZD1390 in a new indication. How do we translate

the effective preclinical doses to a safe and potentially efficacious human dose?

A2: Translating effective doses from animal models to humans is a significant challenge. A

preclinical pharmacokinetic/pharmacodynamic (PK/PD) model was developed to help predict

the human efficacious dose of AZD1390.[3]

PK/PD Modeling: This model links the free brain concentration of AZD1390 to the inhibition

of ATM phosphorylation (pATM) and subsequent tumor cell death.[3] The model estimated

that a free brain concentration of 0.8 nM resulted in half-maximal inhibition of pATM after

radiation in mice.[3]

Target Engagement: The goal is to achieve a drug concentration at the tumor site that is

sufficient for target engagement (i.e., inhibition of ATM). Phase 0/1b clinical trial data has

confirmed that AZD1390 achieves pharmacologically relevant concentrations in human

glioblastoma tissue and effectively suppresses the radiation-induced DNA damage response.

[4][5]

Dose Escalation Studies: A standard Phase I dose-escalation study is crucial to determine

the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in humans.

For AZD1390 in combination with radiotherapy for glioblastoma, the MTD was determined to

be 400 mg once daily for recurrent glioblastoma and 300 mg once daily for newly diagnosed

glioblastoma due to dose-limiting toxicities.[6][7]

Q3: We are observing some off-target toxicities in our animal models that were not extensively

reported in early publications. Is this expected?

A3: While AZD1390 is highly selective for ATM over other related kinases, preclinical toxicology

studies in rats and dogs did identify potential target organs for toxicity.[8] These included the

male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle,

lungs, and pancreas.[8] Increases in heart weight and minor effects on the mammary gland and

kidney were also noted.[8] It is crucial to monitor for these potential toxicities in your own
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preclinical studies. In the Phase I clinical trial, the most common treatment-emergent adverse

events were fatigue, nausea, and headache.[6] More severe, dose-limiting toxicities included

creatinine kinase elevation and radiation-induced skin injury.[6][7]

Troubleshooting Guides
Problem: Discrepancy between in vitro and in vivo efficacy.

Possible Cause 1: Insufficient Brain Penetration in the in vivo Model.

Troubleshooting: While AZD1390 is designed for blood-brain barrier (BBB) penetration, it

is essential to confirm its concentration in the brain tissue of your specific animal model.[1]

[8][9] Preclinical studies have shown Kp,uu values of 0.04 in mice, 0.17 in rats, and 0.33 in

cynomolgus monkeys.[8] A Phase 0 study in humans confirmed that AZD1390 crosses the

BBB.[6][10]

Possible Cause 2: Differences in the Tumor Microenvironment.

Troubleshooting: The in vivo tumor microenvironment is significantly more complex than in

vitro conditions. Factors such as hypoxia, which can affect the DNA damage response,

may influence the efficacy of AZD1390.

Possible Cause 3: Development of Resistance.

Troubleshooting: While not extensively reported for AZD1390, acquired resistance to DDR

inhibitors is a known phenomenon. Consider investigating potential resistance

mechanisms in your long-term in vivo studies.

Problem: Unexpected Adverse Events in Clinical Trials.

Possible Cause 1: Species-Specific Toxicity.

Troubleshooting: Some toxicities observed in humans may not have been fully apparent in

preclinical animal models. The clinical safety profile of AZD1390 in combination with

radiotherapy has been described as manageable, with most adverse events being low-

grade and reversible.[10]

Possible Cause 2: Drug-Drug Interactions.
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Troubleshooting: In a clinical setting, patients may be on concomitant medications. It is

important to evaluate the potential for drug-drug interactions with AZD1390.

Possible Cause 3: Enhanced Radiation Toxicity.

Troubleshooting: As a radiosensitizer, AZD1390 is designed to enhance the effects of

radiation. This can also lead to an increase in radiation-related side effects. In the clinical

trial, radiation-related skin injury was a dose-limiting toxicity in one arm.[6][7] Careful

management and monitoring of radiation-related toxicities are crucial.

Data Presentation
Table 1: Preclinical Pharmacokinetics of AZD1390

Species Oral Bioavailability (%)
Kp,uu (Brain/Plasma
Unbound Ratio)

Rat 66%[9] 0.17[8]

Dog 74%[9] -

Cynomolgus Monkey - 0.33[1][2]

Mouse - 0.04[8]

Table 2: AZD1390 Potency and Selectivity

Parameter Value

Cellular IC50 for ATM 0.78 nM[1][2][9][11]

Selectivity over other PIKK family kinases >10,000-fold[1][2][9][11]

Table 3: Phase I Clinical Trial (NCT03423628) Adverse Events (Grade ≥3 AZD1390-related)
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Adverse Event Percentage of Patients

Grade ≥3 AZD1390-related AEs 15.7% (18/115 patients)[6][10]

Discontinuation due to AZD1390-related AE 4.3%[10]

Data as of April 2024

Experimental Protocols
Key Experiment: In Vitro Radiosensitization Assay

Cell Seeding: Plate glioma cells (e.g., LN18) at a density determined to yield approximately

50-100 colonies per plate after irradiation.

Drug Incubation: After allowing cells to attach (typically 24 hours), treat with a dose range of

AZD1390 (e.g., 0-300 nM) for a specified duration (e.g., 4 hours) prior to irradiation.[1]

Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0-6 Gy).

Colony Formation: Allow cells to grow for 10-14 days until visible colonies are formed.

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the

number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction for each treatment condition and generate

dose-enhancement ratios to quantify the degree of radiosensitization.

Key Experiment: In Vivo Pharmacodynamic Assessment of ATM Inhibition

Animal Model: Utilize an orthotopic xenograft model of glioblastoma.

Treatment: Administer AZD1390 at the desired dose and schedule, followed by cranial

irradiation.

Tissue Collection: At specified time points after treatment, harvest the brain tumors.
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Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform Western

blotting to assess the levels of phosphorylated ATM (pATM) and downstream markers such

as phospho-KAP1 (pKAP1) and phospho-Rad50.[1][2] A reduction in the levels of these

phosphoproteins indicates target engagement by AZD1390.
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Click to download full resolution via product page

Caption: Mechanism of action of AZD1390 as a radiosensitizer.
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Caption: Workflow from preclinical to clinical development for AZD1390.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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